2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide
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Overview
Description
2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a synthetic organic compound with potential applications in various scientific fields. Its molecular structure consists of multiple functional groups, including a chloro-substituted thienopyridine ring and a sulfonyl phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of the thienopyridine ring through a cyclization reaction. Key reagents might include 2-chlorothiophene, which undergoes condensation with appropriate reactants under controlled conditions.
Industrial Production Methods: Industrial-scale production could involve optimized versions of these laboratory synthetic routes, with enhanced yield and purity. Factors such as reaction temperature, solvent choice, and purification methods would be critical.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions:
Oxidation: : Given its sulfonyl group, specific oxidizing agents can modify its structure.
Reduction: : The presence of a chloro and sulfonyl groups makes it a candidate for selective reduction reactions.
Substitution: : Nucleophilic substitution reactions, particularly at the chloro site, are feasible.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Lithium aluminium hydride (LiAlH4) for selective reduction.
Substitution: : Sodium hydroxide (NaOH) in aqueous solutions for nucleophilic substitution.
Major Products:
Oxidation: : Formation of sulfone derivatives.
Reduction: : Potential conversion of the sulfonyl group to a sulfide.
Substitution: : Chloro group replaced by nucleophiles like hydroxide or amines.
Scientific Research Applications
Chemistry:
As a building block in the synthesis of more complex molecules.
Exploring its reactivity patterns for the development of new synthetic methodologies.
Biology:
Medicine:
Investigating its bioactivity and therapeutic potential.
Industry:
Use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide exerts its effects would involve interaction with molecular targets, primarily through its functional groups. The sulfonyl group could interact with biological molecules, modulating activity at cellular targets.
Comparison with Similar Compounds
2-(4-sulfonylphenyl)-1,2-thiazinane
2-chlorothiophene derivatives
Thienopyridine-based molecules
These comparisons highlight how the unique functional groups and structural motifs in 2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide differentiate it from other compounds, emphasizing its potential for various applications.
Properties
IUPAC Name |
2-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S3/c18-17-11-13-12-19(9-7-16(13)25-17)27(23,24)15-5-3-14(4-6-15)20-8-1-2-10-26(20,21)22/h3-6,11H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYDPGUCQWCRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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